molecular formula C22H23NO4 B1299631 (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid CAS No. 389057-34-5

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Cat. No. B1299631
M. Wt: 365.4 g/mol
InChI Key: NZMNDTGOODAUNI-UYAOXDASSA-N
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Description

The compound (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a chiral amino acid derivative that is likely to be of interest due to its potential applications in peptide synthesis and pharmaceuticals. The presence of a cyclohexane ring and a fluorenylmethyloxycarbonyl (Fmoc) group suggests its utility in solid-phase peptide synthesis as a protected amino acid. The stereochemistry (1R,2R) indicates that the compound has specific three-dimensional arrangements, which can be crucial for its biological activity.

Synthesis Analysis

The synthesis of related cyclohexane-based amino acids has been reported through various methods. For instance, the enantioselective synthesis of trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid involves cyclization, amide formation, and Hofmann-type degradation . Similarly, the synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid is achieved via enzymatic desymmetrization . These methods highlight the importance of stereocontrol and chemo-selectivity in the synthesis of cyclohexane-based amino acids, which would be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of cyclohexane-based amino acids typically features a chair conformation of the cyclohexane ring, which is the most stable conformation due to minimal steric strain . The substituents on the cyclohexane ring, such as amino and carboxylic acid groups, can occupy axial or equatorial positions, influencing the molecule's overall shape and reactivity. The specific stereochemistry of the (1R,2R) configuration would be expected to have a significant impact on the molecule's properties and its interaction with other molecules in a biological system.

Chemical Reactions Analysis

Cyclohexane-based amino acids can undergo various chemical reactions, including those involved in peptide bond formation. The presence of the Fmoc group suggests that the compound could be used in solid-phase peptide synthesis, where the Fmoc group is removed under basic conditions to expose the free amine for coupling . Additionally, the carboxylic acid group can react with amines to form amide bonds, a key step in peptide linkage.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-based amino acids are influenced by their stereochemistry and functional groups. For example, the presence of the Fmoc group makes the compound more hydrophobic and suitable for solid-phase peptide synthesis . The chiral centers contribute to the optical activity of the compound, which can be crucial for its biological function. The solubility, melting point, and stability of the compound would be determined by the nature of the substituents and the overall molecular conformation.

Scientific Research Applications

  • Spectroscopy While not directly related to the specific compound you mentioned, Fourier Transform Infrared Spectroscopy (FTIR) is a technique often used in the geological sciences for the characterization of organic and inorganic components . Compounds with similar structures could potentially be analyzed using this technique.

  • Energy Materials Again, while not directly related to the specific compound you mentioned, graphene and other similar materials have been used extensively in the field of energy materials . It’s possible that the compound you’re interested in could have similar applications, given its complex structure.

  • Synthesis of Related Compounds The compound could be used as a starting material or intermediate in the synthesis of related compounds . For example, it could be used to synthesize other fluorenylmethoxycarbonyl (Fmoc) protected amino acids .

  • Material Science While not directly related to the specific compound you mentioned, materials with complex structures, such as graphene, have been used extensively in the field of material science . It’s possible that the compound you’re interested in could have similar applications.

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMNDTGOODAUNI-UYAOXDASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361180
Record name Fmoc-1,2-trans-ACHC-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

CAS RN

389057-34-5, 381241-08-3
Record name Fmoc-1,2-trans-ACHC-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 381241-08-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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